![molecular formula C22H21N3O6 B11181944 N-[(2,4-dimethoxyphenyl)carbonyl]-2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide](/img/structure/B11181944.png)
N-[(2,4-dimethoxyphenyl)carbonyl]-2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethoxybenzoyl)-2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with dimethoxybenzoyl and pyrimidinyl substituents, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxybenzoyl)-2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzoic acid and 2-aminopyrimidine as the primary starting materials.
Acylation Reaction: The 2,4-dimethoxybenzoic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acyl chloride is then reacted with 2-aminopyrimidine in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:
Catalysts: Using catalysts to accelerate the reaction.
Solvent Selection: Choosing appropriate solvents to improve reaction efficiency.
Purification: Employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxybenzoyl)-2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,4-Dimethoxybenzoyl)-2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit angiogenesis and induce DNA cleavage.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies related to DNA interactions and cellular processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with DNA. It binds to DNA, altering its structure and inhibiting replication. This leads to the inhibition of tumor growth and angiogenesis. The presence of electron-donating and withdrawing groups in the molecule enhances its binding affinity and potency .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- 2-(4-(2,4-Dimethoxybenzoyl)pyridin-2-yl)pyrimidine
Uniqueness
N-(2,4-Dimethoxybenzoyl)-2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide stands out due to its dual functional groups (dimethoxybenzoyl and pyrimidinyl) which provide a unique combination of chemical properties.
Properties
Molecular Formula |
C22H21N3O6 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxybenzoyl)-2,4-dimethoxy-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C22H21N3O6/c1-28-14-6-8-16(18(12-14)30-3)20(26)25(22-23-10-5-11-24-22)21(27)17-9-7-15(29-2)13-19(17)31-4/h5-13H,1-4H3 |
InChI Key |
MTDBWDLMGQTMRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N(C2=NC=CC=N2)C(=O)C3=C(C=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.